REACTION_CXSMILES
|
O[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1>P(Cl)(Cl)(Cl)=O>[N:3]1([C:2]2[CH:11]=[N:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH2:4][CH2:9][NH:10][CH2:11][CH2:2]1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OC1=NC2=CC=CC=C2N=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between methylene chloride and 1 N NaOH
|
Type
|
ADDITION
|
Details
|
this solution is then added dropwise to a refluxing solution of piperazine (5 g) in toluene (40 mL)
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for an additional 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted with 10% acetic acid
|
Type
|
WASH
|
Details
|
the aqueous extracts washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The toluene layer is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
is placed under vacuum overnight (1.2 g, 77%, m.p. 74-76° C.)
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=NC2=CC=CC=C2N=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |